molecular formula C16H19NO3 B2739418 1-(2-methoxyethyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid CAS No. 724744-82-5

1-(2-methoxyethyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid

Cat. No. B2739418
CAS RN: 724744-82-5
M. Wt: 273.332
InChI Key: IOGINPKDOAQQDC-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid (MEMPCA) is an organic compound with a wide range of applications in both scientific research and industrial applications. It is a versatile compound that can be used to synthesize a variety of compounds, as well as serve as a starting material for other chemical reactions. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. Additionally, MEMPCA can be used in the synthesis of various polymers, dyes, and other materials.

Scientific Research Applications

Synthesis and Chemical Behavior

  • The reaction between 1-(2-aminomethylphenyl)-1H-pyrrole hydrochloride and methyl 2-methoxyglicolate in methanol leads to the formation of methyl 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylate. This compound, upon aroylation and subsequent hydrolysis, gives rise to 5-aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylic acids, which have been studied for their analgesic, anti-inflammatory, and neurobehavioral activity (Massa et al., 1989).

  • Synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their derivatives demonstrates significant analgesic and antiinflammatory activity. Quantitative structure-activity relationship (QSAR) studies have helped in understanding the correlation between the chemical structure of these compounds and their pharmacological potencies (Muchowski et al., 1985).

  • The abnormal Diels–Alder reaction of 5-alkoxyoxazoles with tetracyanoethylene resulted in methyl esters of 5-substituted 3,3,4,4-tetracyano-2-(p-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acids. This study provides insight into the solvent effect on the reaction and the molecular structure of the products, which are of interest for further chemical and pharmacological exploration (Ibata et al., 1992).

Potential Pharmacological Applications

  • Complexes of Zn(II), Cd(II), and Pt(II) metal ions with anti-inflammatory drugs, including a structurally similar compound to the one of interest, have been synthesized and characterized. These complexes show enhanced antibacterial and growth inhibitory activity compared to their parent ligands, indicating potential applications in developing new anti-inflammatory agents (Dendrinou-Samara et al., 1998).

properties

IUPAC Name

1-(2-methoxyethyl)-2-methyl-5-(4-methylphenyl)pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-11-4-6-13(7-5-11)15-10-14(16(18)19)12(2)17(15)8-9-20-3/h4-7,10H,8-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGINPKDOAQQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(N2CCOC)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid

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